![molecular formula C9H10BrClN4 B2704119 [1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride CAS No. 1221725-81-0](/img/structure/B2704119.png)
[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related 1H-1,2,3-triazole analogs has been accomplished using various starting materials. For example, one method involved “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole compounds are diverse. They have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the triazole moiety, have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Researchers have explored the potential of triazole-containing compounds against tuberculosis (TB). Notably:
- 1,2,4-triazole derivatives , including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones , were synthesized and evaluated for their in vitro antitubercular activity .
Synthetic Intermediates
2-Bromobenzylamine hydrochloride: serves as an intermediate in organic syntheses. Researchers use it to build more complex molecules, making it a valuable tool in synthetic chemistry .
Future Directions
The future directions for research on “[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride” and related compounds could involve further exploration of their potential as inhibitors against various enzymes . Additionally, the development of new synthetic methods and the study of their mechanism of action could be areas of future research .
properties
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUHAPBYWEOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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